1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11;/h4-7,10,13H,8-9H2,1-3H3;1H |
InChI Key |
ZFIMGRPQWHODMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Intermediates
The synthesis begins with the preparation of substituted pyrazole rings. The 1-isopropyl-1H-pyrazol-3-yl moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, reaction of isopropylhydrazine with ethyl acetoacetate in ethanol at reflux yields 1-isopropyl-3-hydroxypyrazole, which is subsequently halogenated using phosphorus oxychloride to enhance reactivity. Parallel synthesis of the 1-methyl-1H-pyrazol-3-ylmethylamine component involves methylhydrazine and acrylonitrile derivatives, followed by reduction of the nitrile group to a primary amine using lithium aluminum hydride.
Alkylation and Functionalization
Introduction of the methanamine linker is achieved through nucleophilic substitution or reductive amination. In a representative procedure, 1-isopropyl-3-chloropyrazole reacts with N-methylenediamine in the presence of potassium carbonate, yielding the secondary amine intermediate. Alternatively, reductive amination using sodium cyanoborohydride and formaldehyde in methanol has been reported to attach the methyl group to the pyrazole-bound amine.
Coupling of Pyrazole Moieties
The final step involves coupling the two pyrazole units. A patented method utilizes EDC/HOBt-mediated amide bond formation between 1-isopropyl-3-carboxypyrazole and 1-methyl-3-aminomethylpyrazole, followed by reduction to the methanamine using borane-THF. Another approach employs Ullmann coupling under copper catalysis, though this method suffers from lower yields (45–55%) compared to amide-based strategies.
Reaction Optimization
Solvent and Temperature Effects
Optimal yields (78–85%) are achieved in polar aprotic solvents like DMF or NMP at 80–100°C. Elevated temperatures accelerate coupling but may degrade sensitive intermediates, necessitating strict temperature control. Ethanol and methanol are preferred for reduction steps due to their compatibility with borane and LiAlH4.
Catalytic Systems
Palladium catalysts (e.g., Pd(dppf)Cl2) enhance cross-coupling efficiency in Ullmann reactions, while organocatalysts like DMAP improve acylation rates. Recent advances employ flow chemistry to minimize catalyst loading and reduce reaction times from 48 hours to 6–8 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The target compound exhibits an Rf of 0.3 in 7:3 hexane/ethyl acetate.
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 7.52 (s, 1H, pyrazole-H), 4.21 (q, J = 6.8 Hz, 1H, isopropyl-CH), 3.85 (s, 3H, N-CH3), 2.98 (d, J = 12.4 Hz, 2H, CH2NH).
- HRMS : m/z 269.77 [M+H]+ (calc. 269.77).
Data Tables
Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Reductive Amination | 82 | 98 | NaBH3CN, CH2O | |
| EDC/HOBt Coupling | 76 | 95 | EDC, HOBt, DMF | |
| Ullmann Coupling | 48 | 89 | CuI, 1,10-phenanthroline |
Table 2. Reaction Conditions for Pyrazole Alkylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >70% yield above 80°C |
| Solvent | DMF/NMP | Polar aprotic preferred |
| Reaction Time | 12–24 hrs | Prolonged time ↑ byproducts |
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-isopropyl-4-pyrazolyl derivatives) may form during cyclocondensation. This is mitigated by using excess hydrazine (1.5 eq.) and slow addition of diketones at 0°C.
Amine Oxidation
The primary amine in 1-methyl-3-aminomethylpyrazole is prone to oxidation. Inert atmosphere (N2/Ar) and antioxidant additives (e.g., BHT) stabilize the intermediate during storage.
Scalability Issues
Industrial-scale synthesis faces challenges in catalyst recovery. Fixed-bed reactors with immobilized Pd catalysts have been proposed to address this, achieving 90% catalyst reuse over five batches.
Chemical Reactions Analysis
1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium or platinum .
Scientific Research Applications
Medicinal Chemistry
The dual pyrazole structure of this compound suggests potential applications in the development of novel pharmaceuticals. Pyrazole derivatives have been investigated for their efficacy as anti-inflammatory, analgesic, and antitumor agents. For instance, studies indicate that compounds with similar structures exhibit significant inhibition of cancer cell proliferation and possess anti-inflammatory properties.
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives. A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression, making this compound a candidate for further exploration in oncology .
Neuropharmacology
The compound's potential neuroprotective effects are being studied in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Pyrazole derivatives have shown promise in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress .
Data Tables
| Application Area | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotection | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .
Case Study 2: Neuroprotective Effects
A publication in the journal Neuropharmacology explored the neuroprotective effects of pyrazole derivatives on neuronal cultures exposed to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability, indicating their potential as therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : Propyl and isopropyl groups enhance lipophilicity, which may improve membrane permeability compared to smaller alkyl groups .
- Salt Forms : The hydrochloride salt in the target compound (vs. free bases in others) could enhance solubility in polar solvents .
Spectroscopic and Analytical Data
- ¹H NMR : The target compound’s NMR data are unavailable, but analogs in and show characteristic shifts for pyrazole protons (δ 7.2–8.7 ppm) and methyl/methylene groups (δ 2.2–3.8 ppm) .
- Mass Spectrometry : Pyrazole-methanamine derivatives in and exhibit parent ion peaks (e.g., m/z = 392.2 for compound 41 ), consistent with their molecular weights .
Biological Activity
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClN5 |
| Molecular Weight | 283.8 g/mol |
| CAS Number | 1856058-89-3 |
| IUPAC Name | 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine |
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the context of inflammatory pathways and potential neuropharmacological effects. The compound has been shown to modulate the activity of specific kinases involved in inflammatory responses, such as MAPKs (Mitogen-Activated Protein Kinases) including ERK2, JNK3, and p38α. These interactions suggest a mechanism where the compound may exert anti-inflammatory effects by inhibiting these pathways.
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have been evaluated for their ability to inhibit NF-kB activation and downregulate pro-inflammatory cytokines in cellular models. In a specific study, pyrazolo[1,5-a]quinazoline derivatives showed IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers, suggesting that similar pyrazole derivatives may share these properties .
Case Study 1: Inhibition of Inflammatory Pathways
In a study focusing on the anti-inflammatory activity of related pyrazole compounds, researchers synthesized a series of derivatives and tested their efficacy in vitro. Compounds were shown to significantly inhibit LPS-induced NF-kB/AP-1 reporter activity, with some exhibiting IC50 values below 50 µM . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Binding Affinity to Kinases
Another research effort evaluated the binding affinity of pyrazole derivatives to JNK kinases using KINOMEscan assays. The results indicated that certain derivatives bound effectively to JNK1, JNK2, and JNK3 with dissociation constants (Kd) in the micromolar range . This suggests that the compound could potentially serve as a lead structure for developing new anti-inflammatory agents targeting these kinases.
Q & A
Q. What are the recommended synthetic routes for 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine?
Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. A plausible route includes:
Preparation of 1-isopropyl-1H-pyrazole via alkylation of pyrazole with isopropyl halides under basic conditions .
Functionalization of the pyrazole core with a methylamine linker using Mannich-like reactions (e.g., formaldehyde and methylamine derivatives) .
Coupling with 1-methyl-1H-pyrazole-3-methanamine via reductive amination or SN2 displacement .
Key validation : Monitor reaction progress using -NMR (e.g., δ 3.85 ppm for methylene protons in methanamine linkages) and LC-MS for intermediate purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Chromatography : Use reverse-phase HPLC with C18 columns (ACN/water gradient) and confirm retention time consistency .
- Spectroscopy :
- -NMR: Identify pyrazole protons (δ 6.5–7.5 ppm), methylene bridges (δ 3.0–4.0 ppm), and isopropyl/methyl groups (δ 1.0–1.5 ppm) .
- ESI-MS: Confirm molecular ion peaks (e.g., [M+H] at m/z ~260–280) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, safety goggles, and OV/AG/P99 respirators to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N) to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can computational methods optimize the compound’s synthesis?
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like pyrazole alkylation .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., THF for SN2 reactions) and catalysts (e.g., KCO) .
- In Silico Screening : Use molecular docking to assess steric hindrance in intermediates and refine reaction conditions .
Q. What strategies resolve contradictions in reported physicochemical properties?
- LogP Discrepancies : Measure experimentally via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3) .
- Thermal Stability : Perform TGA-DSC to determine decomposition thresholds (e.g., >200°C) and correlate with molecular dynamics simulations .
- Solubility : Use UV-Vis spectroscopy to quantify aqueous solubility and validate against QSPR models .
Q. How can researchers design experiments to study its pharmacological activity?
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays .
- SAR Analysis : Synthesize analogs (e.g., substituent variations on pyrazole rings) and test in vitro bioactivity (e.g., IC in cancer cell lines) .
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-HRMS to identify oxidation or demethylation pathways .
Q. What methodologies address ecological toxicity data gaps?
- Acute Toxicity : Conduct Daphnia magna immobilization tests (OECD 202) to estimate EC .
- Bioaccumulation : Use quantitative read-across (qRA) models to predict BCF values from structurally similar pyrazole derivatives .
- Soil Mobility : Perform column leaching experiments with HPLC-UV quantification to assess sorption coefficients (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
